

# A Technical Guide to Boc-Asp(OtBu)-ONp for Researchers

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## Compound of Interest

Compound Name: *Boc-Asp(OtBu)-ONp*

Cat. No.: *B558375*

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For researchers, scientists, and drug development professionals, N- $\alpha$ -Boc-L-aspartic acid  $\beta$ -tert-butyl  $\alpha$ -p-nitrophenyl ester, commonly abbreviated as **Boc-Asp(OtBu)-ONp**, is a key building block in the synthesis of complex peptides and peptidomimetics. This in-depth guide provides a comprehensive overview of its commercial availability, technical specifications, and application in peptide synthesis, with a focus on practical utility in a research setting.

## Commercial Availability and Specifications

**Boc-Asp(OtBu)-ONp** is available from a range of commercial suppliers catering to the research and pharmaceutical development markets. While purity and specifications can vary, the compound is typically supplied as a white to off-white powder. Below is a comparative table of specifications from various suppliers.

Supplier	CAS Number	Molecular Weight ( g/mol )	Purity Specification	Storage Conditions
BLD Pharm	29365-05-7	410.42	Not specified	2-8°C, Sealed, Dry
ChemicalBook	29365-05-7	410.42	Not specified	2-8°C
Jiangsu Congzhong Chemical	29365-05-7	Not specified	99%	Cool & Dry Place
Santa Cruz Biotechnology	29365-05-7	410.42	Not specified	Not specified
abcr Gute Chemie	29365-05-7	410.41	Not specified	Not specified

## The Role of Boc-Asp(OtBu)-ONp in Peptide Synthesis

**Boc-Asp(OtBu)-ONp** is an activated amino acid derivative designed for efficient peptide bond formation. The two key protecting groups, Boc (tert-butyloxycarbonyl) on the  $\alpha$ -amine and OtBu (tert-butyl ester) on the  $\beta$ -carboxyl group, along with the ONp (p-nitrophenyl) ester activating group on the  $\alpha$ -carboxyl, confer specific functionalities that are crucial for controlled, stepwise peptide synthesis.

- Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group safeguards the  $\alpha$ -amine during the coupling reaction, preventing self-polymerization. It can be readily removed with mild acids like trifluoroacetic acid (TFA).
- OtBu (tert-butyl ester) Group: The OtBu group protects the side-chain carboxyl function of the aspartic acid residue. Its stability to the conditions used for Boc-group removal and its lability to strong acids make it an excellent orthogonal protecting group in Boc-based solid-phase peptide synthesis (SPPS).

- **ONp (p-nitrophenyl) Ester:** The p-nitrophenyl ester is an activated ester. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon of the  $\alpha$ -carboxyl group highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus facilitating the formation of a new peptide bond.

The use of **Boc-Asp(OtBu)-ONp** is particularly noted in the synthesis of complex peptide structures, such as dendritic peptide carriers.[\[1\]](#)

## Experimental Protocols

A general protocol for the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS) is provided below. This can be adapted for the specific use of **Boc-Asp(OtBu)-ONp**.

### General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Boc-SPPS cycle.

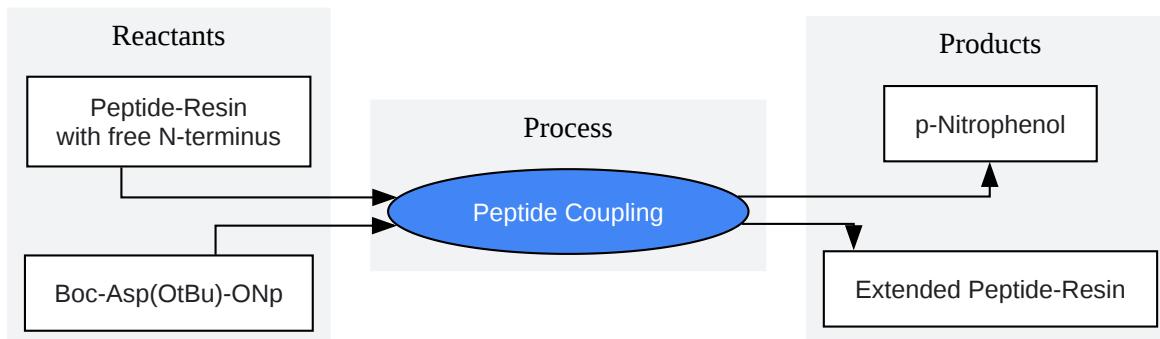
- Resin Preparation:
  - Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in N,N-dimethylformamide (DMF).
- Boc Deprotection:
  - Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 2-5 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
  - Repeat the TFA treatment for a longer duration (e.g., 5-20 minutes) to ensure complete deprotection.
  - Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA and byproducts.
- Neutralization:

- Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of a tertiary amine base, such as 10% diisopropylethylamine (DIPEA) in DMF.
- Wash the resin again with DMF to remove excess base.
- Peptide Coupling:
  - In a separate vessel, dissolve **Boc-Asp(OtBu)-ONp** (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF.
  - Add the solution of the activated amino acid to the resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing:
  - After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

## Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the key workflows and chemical transformations.



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Caption: General workflow for peptide coupling using **Boc-Asp(OtBu)-ONp**.

Caption: Formation of a peptide bond using an ONp-activated amino acid.

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## References

- 1. [chemicalbook.com](http://chemicalbook.com) [chemicalbook.com]
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